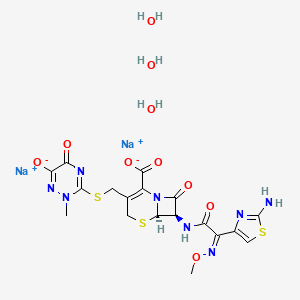

Ceftriaxone sodium hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ceftriaxone sodium hydrate is a broad-spectrum third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its long half-life and high penetration into the meninges, eyes, and inner ear .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ceftriaxone sodium hydrate is synthesized through a series of chemical reactions involving the formation of the cephalosporin core structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The crystallization process is crucial for obtaining the desired hydrate form, and quality control measures are implemented to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ceftriaxone sodium hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium halides, which can influence the stability and degradation of the compound . Reaction conditions such as temperature, pH, and the presence of catalysts play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified cephalosporin derivatives .

Scientific Research Applications

Ceftriaxone sodium hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Ceftriaxone sodium hydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis . The compound is particularly effective against gram-negative bacteria due to its ability to penetrate the outer membrane .

Comparison with Similar Compounds

Ceftriaxone sodium hydrate is part of the cephalosporin class of antibiotics, which includes other compounds such as cefotaxime, ceftazidime, and cefepime . Compared to these similar compounds, this compound has a longer half-life and better penetration into certain tissues, making it a preferred choice for treating severe infections . Additionally, its broad-spectrum activity and relatively low toxicity profile contribute to its widespread use .

List of Similar Compounds

- Cefotaxime

- Ceftazidime

- Cefepime

- Cefuroxime

- Cefixime

This compound stands out due to its unique pharmacokinetic properties and broad-spectrum activity, making it a valuable tool in the fight against bacterial infections.

Properties

Molecular Formula |

C18H22N8Na2O10S3 |

|---|---|

Molecular Weight |

652.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate |

InChI |

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1 |

InChI Key |

XMCDZRXQAGFWAK-PMCOHIMVSA-L |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B10753546.png)

![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B10753554.png)

![Methyl 4-[5-(3-chloro-3-methylbutyl)-14-methoxy-8,23,23-trimethyl-16,20-dioxo-11-propan-2-ylidene-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoate](/img/structure/B10753574.png)

![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B10753582.png)

![disodium;(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753628.png)

![tetrasodium;(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;heptahydrate](/img/structure/B10753650.png)